molecular formula C23H23NOS B3956066 2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B3956066
M. Wt: 361.5 g/mol
InChI Key: YXQXDNMHSSFVKY-UHFFFAOYSA-N
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Description

2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic compound of significant interest in medicinal and organic chemistry research. It belongs to the chemical class of phenylacetamide sulfides, which are recognized for their diverse therapeutic potential. The molecular structure incorporates both an acetamide moiety and a sulfide (phenylsulfanyl) group , two functionalities commonly found in pharmacologically active molecules. Acetamide-containing compounds are extensively investigated for targeting various diseases, with applications in areas such as inflammation control, cyclooxygenase (COX) enzyme inhibition, and antiviral activity . Furthermore, sulfur-containing functional groups are a cornerstone of modern drug discovery and are present in a broad range of FDA-approved medications . This compound is closely related to structures studied for their crystal packing and supramolecular features . Research on analogous molecules shows that such compounds can form intricate three-dimensional networks in the solid state stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions . This makes them valuable as potential building blocks in crystal engineering and materials science . The presence of the isopropylphenyl group on the acetamide nitrogen may influence the compound's lipophilicity and overall steric profile, which can be critical parameters in structure-activity relationship (SAR) studies. As a research chemical, it serves as a key intermediate for the synthesis of more complex heterocyclic systems or for probing biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c1-17(2)18-13-15-20(16-14-18)24-23(25)22(19-9-5-3-6-10-19)26-21-11-7-4-8-12-21/h3-17,22H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXDNMHSSFVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-phenyl-2-(phenylsulfanyl)acetic acid with 4-(propan-2-yl)aniline under specific conditions to form the desired acetamide compound. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may play a role in modulating the compound’s activity by interacting with enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Activity Reference
2-Phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide 2-phenyl, 2-phenylsulfanyl, N-(4-isopropylphenyl) ~377.5 Not explicitly reported (potential TRPA1/Cav modulation)
(2S)-N-(4-Acetamidophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide 2-phenyl, 2-phenylsulfanyl, N-(4-acetamidophenyl) 376.47 Stereochemical influence on binding (unreported)
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide 2-phenoxy, N-(sulfamoyl-isopropylphenyl) ~416.5 Unknown (sulfamoyl group may enhance solubility)
HC-030031 (TRPA1 antagonist) 2-(1,3-dimethylxanthine), N-(4-isopropylphenyl) ~343.4 TRPA1 inhibition (IC50: 4–10 μM)
Brezivaptan (vasopressin antagonist) Triazole core, 3-chlorophenyl, N-(propan-2-yl) ~511.9 Vasopressin receptor antagonism (IC50: <1 μM)

Key Observations :

Sulfur vs.

N-Substituent Diversity : The 4-isopropylphenyl group contrasts with the 4-acetamidophenyl group in , which may alter hydrogen-bonding capacity and target selectivity .

Pharmacological Context : While HC-030031 and brezivaptan demonstrate clear target affinities (TRPA1 and vasopressin receptors, respectively), the target compound’s activity remains speculative. Its phenylsulfanyl moiety could mimic TRPA1 antagonists like HC-030031, but structural differences (e.g., xanthine vs. thioether) may shift efficacy .

Physicochemical Properties
  • Hydrogen Bonding: The absence of strong hydrogen-bond donors (e.g., sulfonamide -SO2NH- in ) may limit crystal lattice stability, as inferred from Etter’s hydrogen-bonding principles .

Biological Activity

Overview

2-Phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is an organic compound characterized by its complex molecular structure, which includes phenyl, phenylsulfanyl, and acetamide groups. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide generally involves several steps. A common method includes the reaction of 2-phenyl-2-(phenylsulfanyl)acetic acid with 4-(propan-2-yl)aniline, often utilizing dehydrating agents like thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. Industrial production may employ optimized synthetic routes to enhance yield and efficiency using automated systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The phenylsulfanyl group may modulate the compound's activity by interacting with enzymes or receptors critical for various biological processes. Detailed studies are needed to elucidate the exact molecular mechanisms involved.

Antimicrobial Properties

Research has indicated that 2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown promising results, indicating that it could inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

Case Studies

  • Antimicrobial Testing : In a study evaluating various derivatives of phenylacetamides, 2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control groups, indicating robust antimicrobial activity.
    CompoundInhibition Zone (mm)Control (mm)
    Test Compound150
    Control0-
  • Anticancer Evaluation : A study focused on the cytotoxic effects of various phenylsulfanyl compounds on MCF-7 breast cancer cells found that 2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide reduced cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    2580
    5060
    10040

Research Applications

The potential applications of 2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide extend beyond basic research into practical uses in medicine and industry:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting microbial infections or cancer.
  • Chemical Synthesis : Utilized as a building block in organic synthesis due to its unique structural features.

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of 2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide?

  • Methodology : A multi-step synthesis approach is typically employed. Key steps include: (i) Sulfonation of aniline derivatives to introduce the sulfanyl group. (ii) Acylation using 2-chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide core. (iii) Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Reaction parameters such as temperature (controlled at 0–5°C during exothermic steps) and solvent polarity significantly impact yield. For example, using dichloromethane as a solvent enhances solubility of hydrophobic intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the isopropyl group (δ ~1.2 ppm for CH(CH₃)₂), sulfanyl-linked phenyl rings (δ ~7.3–7.5 ppm aromatic protons), and acetamide carbonyl (δ ~168 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain between the sulfanyl and acetamide moieties. Hydrogen-bonding patterns (e.g., N–H···O interactions) are analyzed via graph set theory to predict packing behavior .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., calcium channel modulation vs. receptor antagonism) for this compound?

  • Methodology :
  • Comparative Assays : Use standardized in vitro models (e.g., HEK293 cells expressing Cav channels or vasopressin receptors ) to test activity under identical conditions.
  • Structural Analog Analysis : Compare results with analogs (e.g., 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide) to identify substituent-dependent activity trends.
  • Batch Purity Verification : Employ HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) as confounding factors .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like calcium channels. Focus on sulfanyl group’s role in hydrophobic pocket occupancy.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds between the acetamide carbonyl and residues like Asp/Glu .

Q. How do the sulfanyl and acetamide groups influence polymorphism and solid-state stability?

  • Methodology :
  • Crystal Engineering : Analyze hydrogen-bonding networks via SCXRD. The sulfanyl group may form weak C–H···S interactions, while the acetamide N–H participates in stronger N–H···O bonds, directing layer-by-layer packing.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorph transitions (e.g., Form I vs. Form II) by monitoring melting point variations (ΔH ~10–15 J/g) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
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2-phenyl-2-(phenylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

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